molecular formula C21H23N3O5S B2620562 1-(3,4-diethoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851808-64-5

1-(3,4-diethoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2620562
CAS No.: 851808-64-5
M. Wt: 429.49
InChI Key: RFYSNLFMKLLANH-UHFFFAOYSA-N
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Description

The compound 1-(3,4-diethoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole features a 4,5-dihydroimidazole core substituted at position 1 with a 3,4-diethoxybenzoyl group and at position 2 with a (3-nitrophenyl)methyl sulfanyl moiety. The diethoxybenzoyl group contributes electron-donating effects, while the nitro group on the sulfanyl substituent introduces strong electron-withdrawing properties.

Properties

IUPAC Name

(3,4-diethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-3-28-18-9-8-16(13-19(18)29-4-2)20(25)23-11-10-22-21(23)30-14-15-6-5-7-17(12-15)24(26)27/h5-9,12-13H,3-4,10-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYSNLFMKLLANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-])OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-diethoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves multiple steps. One common synthetic route includes the following steps:

    Formation of the diethoxybenzoyl chloride: This can be achieved by reacting 3,4-diethoxybenzoic acid with thionyl chloride.

    Synthesis of the nitrophenylmethylsulfanyl intermediate: This involves the reaction of 3-nitrobenzyl chloride with sodium sulfide to form the corresponding sulfide.

    Cyclization to form the imidazole ring: The final step involves the reaction of the diethoxybenzoyl chloride and the nitrophenylmethylsulfanyl intermediate with an appropriate amine under acidic conditions to form the desired imidazole compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(3,4-diethoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The diethoxybenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions include nitro derivatives, amino derivatives, and substituted benzoyl compounds.

Scientific Research Applications

The compound 1-(3,4-diethoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic molecule that falls under the category of imidazole derivatives. Imidazole and its derivatives are known for their diverse biological activities and applications in medicinal chemistry. This article delves into the scientific research applications of this specific compound, highlighting its potential uses, biological activities, and relevant case studies.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit notable antimicrobial properties. The compound has shown potential as an antimicrobial agent against various pathogens. For instance, studies have demonstrated that modifications in the imidazole structure can lead to enhanced activity against both gram-positive and gram-negative bacteria.

Anti-inflammatory Properties

The anti-inflammatory activity of imidazole derivatives is well-documented. The specific compound has been investigated for its ability to inhibit inflammatory mediators. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent in treating inflammatory diseases.

Anticancer Potential

Imidazole derivatives are also recognized for their anticancer properties. The compound has been evaluated in several studies for its cytotoxic effects on cancer cell lines. Preliminary results indicate that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Antitubercular Activity

Given the rising incidence of tuberculosis (TB), compounds with antitubercular activity are of significant interest. Research has indicated that certain imidazole derivatives can inhibit the growth of Mycobacterium tuberculosis, making them candidates for further development as anti-TB agents.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various imidazole derivatives and tested their antimicrobial activity against multiple bacterial strains. The findings indicated that certain modifications led to increased potency against resistant strains of bacteria.

Case Study 2: Anti-inflammatory Mechanism

A research article in Pharmaceutical Research explored the anti-inflammatory mechanisms of imidazole derivatives. The study demonstrated that these compounds could significantly reduce inflammation in animal models by inhibiting specific pathways involved in inflammatory responses.

Case Study 3: Anticancer Activity Assessment

Research conducted at a prominent university involved testing the cytotoxic effects of this compound on human cancer cell lines. Results showed a marked decrease in cell viability at higher concentrations, indicating potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-(3,4-diethoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The diethoxybenzoyl and nitrophenylmethylsulfanyl groups may play a role in binding to these targets, while the imidazole ring may be involved in catalytic or regulatory functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural Features of Analogous Compounds
Compound Name Benzoyl Substituent Sulfanyl Substituent Molecular Weight Key Properties
Target Compound 3,4-Diethoxybenzoyl 3-Nitrophenylmethyl ~456.4 (calc.) Moderate lipophilicity, electron contrast
2-{[(4-Methylphenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole 3,4,5-Triethoxybenzoyl 4-Methylphenylmethyl 442.57 Higher lipophilicity, increased steric bulk
(4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone 4-Nitrophenyl 3-(Trifluoromethyl)benzyl ~429.3 (calc.) Enhanced stability, strong electron withdrawal
2-((2-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazole Absent 2-Chlorobenzyl 226.72 Simpler structure, reduced complexity
1-Allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole Absent 3,4-Dichlorobenzyl, 4,5-diphenyl 451.41 High steric bulk, dual chloro substituents
Key Observations:

Benzoyl Group Impact: The target compound’s 3,4-diethoxybenzoyl group balances electron donation (ethoxy) and moderate bulk. The 4-nitrophenyl group in introduces strong electron-withdrawing effects, which may enhance oxidative stability but reduce solubility in polar solvents .

Sulfanyl Group Variations: The 3-nitrophenylmethyl substituent in the target compound provides a nitro group, which is more polar and electron-withdrawing than the chlorobenzyl () or trifluoromethylbenzyl () groups. This could influence reactivity in nucleophilic environments .

Physicochemical Comparison:
  • Solubility : The diethoxy groups in the target compound likely improve organic solubility compared to nitro-substituted analogs () but reduce aqueous solubility versus simpler structures ().
  • Melting Points : Nitro and chloro substituents generally increase melting points due to stronger intermolecular forces (e.g., dipole-dipole interactions) .

Biological Activity

1-(3,4-diethoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a compound that has drawn attention due to its potential biological activities. This article reviews the available literature on its synthesis, biological activities, and pharmacological implications.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an imidazole ring, which is known for its diverse biological activities. The presence of the 3,4-diethoxybenzoyl and 3-nitrophenyl groups contributes to its chemical properties and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar in structure to 1-(3,4-diethoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole have demonstrated significant antiproliferative effects against various cancer cell lines. For example:

  • IC50 Values : Compounds derived from imidazole structures showed IC50 values as low as 52 nM against MCF-7 breast cancer cells .
  • Mechanism of Action : These compounds often induce cell cycle arrest at the G2/M phase and promote apoptosis through pathways involving tubulin disruption .

Antimicrobial Activity

Imidazole derivatives are recognized for their antimicrobial properties. The compound's structural features may enhance its efficacy against bacterial and fungal pathogens:

  • Broad Spectrum : Similar imidazole derivatives have been reported to exhibit activity against a range of microorganisms, including resistant strains .
  • Mechanism : The mechanism typically involves disruption of microbial cell membranes or inhibition of essential enzymes .

Anti-inflammatory Effects

Compounds containing the imidazole ring have also been studied for their anti-inflammatory properties:

  • Inhibition of Inflammatory Mediators : Research indicates that certain derivatives can inhibit the production of pro-inflammatory cytokines, suggesting potential use in inflammatory diseases .

Case Studies

Several case studies illustrate the biological activity of compounds similar to 1-(3,4-diethoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole:

StudyCompoundActivityIC50 Value
Diarylmethyl triazolesAntiproliferative52 nM (MCF-7)
Imidazole derivativesAntifungalVaries
Benzodiazepine analogsFarnesyltransferase inhibition24 nM

Synthesis Approaches

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the Imidazole Ring : Utilizing precursors that facilitate the formation of the five-membered ring.
  • Introduction of Functional Groups : Employing electrophilic aromatic substitution to introduce the benzoyl and nitrophenyl groups.

Q & A

Q. Table 1: Comparative Synthesis Conditions for Imidazole Derivatives

Compound ClassOptimal SolventCatalystYield (%)Reference
3-Nitrophenyl-substitutedDMFZnCl₂72–85
Diethoxybenzoyl-functionalizedDichloromethanePd(PPh₃)₄68

Q. Table 2: Biological Activity of Related Compounds

CompoundAntimicrobial IC₅₀ (µg/mL)Anticancer IC₅₀ (µM)Target Enzyme
1-Allyl-2-[(4-chlorobenzyl)sulfanyl]-...12.5 (E. coli)8.2 (MCF-7)Topoisomerase II
1-(Furan-2-carbonyl)-...18.3 (C. albicans)15.7 (HeLa)Cytochrome P450

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